Cyfluthrin

Catalog No.
S601022
CAS No.
68359-37-5
M.F
C22H18Cl2FNO3
M. Wt
434.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyfluthrin

CAS Number

68359-37-5

Product Name

Cyfluthrin

IUPAC Name

[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C22H18Cl2FNO3

Molecular Weight

434.3 g/mol

InChI

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3

InChI Key

QQODLKZGRKWIFG-UHFFFAOYSA-N

SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Solubility

1000 g/L dichloromethane
In water, 3.0X10-3 mg/L at 20 °C
Solubility in water, mg/l at 20 °C: 0.003

Synonyms

3-(2,2-Dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid cyano(4-fluoro-3-phenoxyphenyl)methyl ester;BAY-FCR 1272; BAY-Vl 1704; Baythroid; Baythroid XL; Beta-Baythroid; Beta-cyfluthrin; Bulldock; Bulldock 125SC; Cyfluthrin; Cyfoxylate; Eulan

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Insecticidal Properties:

Cyfluthrin, a synthetic pyrethroid insecticide, is extensively studied for its effectiveness against various insect pests. Research explores its mode of action, specifically targeting the insect nervous system by disrupting sodium channels, leading to paralysis and death []. Studies compare its efficacy against different insect species, including agricultural pests like weevils and borers, and household pests like cockroaches and mosquitoes [, ]. Additionally, research investigates the development of resistance in insect populations to continuously improve control strategies [].

Environmental Fate and Impact:

Understanding the environmental behavior of cyfluthrin is crucial for responsible use. Research examines its persistence in soil and water, its potential for bioaccumulation in the food chain, and its impact on non-target organisms like beneficial insects and aquatic life [, ]. Studies also explore biodegradation methods to mitigate cyfluthrin's environmental impact [].

Toxicological Effects:

Research investigates the potential health risks associated with cyfluthrin exposure. Studies assess its toxicity in various organisms, including mammals, birds, and aquatic animals []. Additionally, research focuses on potential human health effects, such as neurotoxicity and endocrine disruption, at relevant exposure levels [].

Cyfluthrin is a synthetic pyrethroid insecticide, widely used for its effectiveness against a broad spectrum of pests. It is structurally related to the organochlorine pesticide DDT, which allows it to accumulate in fatty tissues, including the central nervous system. Cyfluthrin is typically supplied as a liquid concentrate containing 10-25% active ingredient, and it is diluted before application on agricultural crops and in household pest control . The compound exhibits a rapid knockdown effect, which means it can quickly incapacitate insects upon contact, while also providing long-lasting residual activity .

, particularly when exposed to heat or strong oxidants. It decomposes rapidly under heating conditions, producing toxic and corrosive fumes such as nitrogen oxides. The compound can also react violently with strong oxidizing agents, leading to hazardous situations . In terms of its degradation products, cyfluthrin is known to yield several carboxylic acid metabolites through enzymatic hydrolysis in biological systems, which are excreted in urine with half-lives ranging from 5 to 7 hours .

The primary mode of action of cyfluthrin involves the disruption of nerve signaling in insects. It inhibits sodium channels in cell membranes, leading to prolonged depolarization and increased excitability of neuronal cells. This mechanism results in symptoms such as tremors, convulsions, and ultimately death in target organisms . In animal studies, cyfluthrin has demonstrated neurotoxic effects, causing axonal degeneration and muscle necrosis in rats . Its toxicity varies significantly across species and genders; for instance, the reported LD50 values for mice are 291 mg/kg for males and 609 mg/kg for females .

Cyfluthrin is synthesized through the formal condensation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid with 4-fluoro-3-phenoxyphenylhydroxyacetonitrile. This synthesis yields a complex mixture of isomers that contribute to its insecticidal properties . The process typically involves several steps to ensure the purity and effectiveness of the final product.

Research indicates that cyfluthrin can exhibit synergistic effects when combined with other chemicals. For example, co-exposure with organophosphates has been shown to enhance cholinesterase inhibition, leading to increased toxicity . Additionally, the presence of solvents can influence the absorption rates and toxicity profiles of cyfluthrin formulations .

Cyfluthrin belongs to a class of chemicals known as pyrethroids. Below are some similar compounds along with a comparison highlighting their unique characteristics:

CompoundStructure SimilarityToxicity LevelUnique Features
PermethrinSimilar pyrethroid structureModerately toxicCommonly used in household insecticides; less persistent than cyfluthrin.
DeltamethrinSimilar pyrethroid structureHighly toxicMore potent against a wider range of pests; lower application rates required.
FenvalerateSimilar pyrethroid structureModerately toxicContains an alpha-cyano group; effective against moths and caterpillars.
Lambda-cyhalothrinSimilar pyrethroid structureHighly toxicEffective against a variety of insects; used extensively in agriculture.

Cyfluthrin's unique combination of rapid knockdown effect and long-lasting residual activity distinguishes it from other pyrethroids while sharing similar mechanisms of action and structural features .

Physical Description

Cyfluthrin appears as a viscous amber partly crystalline oil. Used as an insecticide.
Yellowish-brown liquid or colorless solid; [HSDB] Brown solid; [MSDSonline]
BROWN CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Yellowish-brown oil
Colorless crystals

XLogP3

6.2

Hydrogen Bond Acceptor Count

5

Exact Mass

433.0647770 g/mol

Monoisotopic Mass

433.0647770 g/mol

Heavy Atom Count

29

Density

1.34 g/cu cm at 22 °C
Density (at 20 °C): 1.27 g/cm³

LogP

5.95 (LogP)
log Kow = 5.95
5.9

Odor

Aromatic solvent odor at room temp

Melting Point

60 °C
Crystals from m-hexane; mp: 68-69 °C; specific optical rotation: -2.1 deg at 20 °C/D (concentration by volume= 1.0 g in 100 ml chloroform) /(1R)(3S)(alpha S)-cyfluthrin/
Crystals; mp: 50-52 °C; specific optical rotation: +24.5 deg at 20 °C/D (concentration by volume= 1.0 g in 100 ml chloroform) /(1R)(3R)(alpha S)- Cyfluthrin/

UNII

SCM2QLZ6S0

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

ATC Code

P - Antiparasitic products, insecticides and repellents
P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents
P03B - Insecticides and repellents
P03BA - Pyrethrines
P03BA01 - Cyfluthrin

Mechanism of Action

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/
Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the central nervous system have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, and most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/
... Type II pyrethroids are a group of insecticides largely used in agriculture and public health. The nervous system is the main target for pyrethroids in insects and mammals. One notable form of toxicity associated with over exposure has been a facial cutaneous paraesthesia and irritation-related respiration symptoms including behavioral excitation mainly observed in workers spraying pyrethroids or in occupational settings. In acutely exposed rats, type II pyrethroids produce a severe syndrome characterized by salivation and choreoathetosis. Because many of the acute functional effects of type II pyrethoids can be associated with the neurotoxic effect on 5-hydroxytryptamine (5-HT) neurones, the objective of the present study was to examine whether deltamethrin, cyfluthrin and lambda-cyhalothrin administration results in changes of 5-HT content in rat brain. ... Rats were injected with either corn oil or pyrethroids (deltamethrin, 20 mg/kg per day, ip, for 6 days; cyfluthrin, 14 mg/kg per day, ip, for 6 days; lambda-cyhalothrin, 8 mg/kg per day, ip, for 6 days). The frontal cortex, hippocampus, midbrain and striatum were removed at 24 hours post treatment and were analysed for content of 5-HT and 5-HIAA using a HPLC method with electrochemical detection. ... A serotonin depleting effect was produced by these type II pyrethroids. The concentration of 5-HT and its metabolite 5-HIAA decreased in the brain regions from pyrethroid treated animals. Pyrethroids accelerated the turnover of 5-HT in midbrain and striatum areas. It is concluded that pyrethroids affect serotonin neurotransmission.
... Since the type II pyrethroids deltamethrin and cypermethrin, but not the type I pyrethroid cismethrin act on chloride channels, this could contribute to the bimodal nature of pyrethroid poisoning syndromes. ... Excised inside-out membrane patches from differentiated mouse neuroblastoma cells were used, and mean channel open probabilities calculated. For single dosing at 10 uM, bioallethrin, beta-cyfluthrin, cypermethrin, deltamethrin, and fenpropathrin were all found to significantly decrease open channel probability (p < 0.05). Bifenthrin, bioresmethrin, cispermethrin, cisresmethrin, cyfluthrin isomers 2 and 4, lambda-cyhalothrin, esfenvalerate, and tefluthrin, did not significantly alter open channel probability (p > 0.05). Since the type II pyrethroids, esfenvalerate, and lambda-cyhalothrin were ineffective, /one/ must conclude that actions at the chloride ion channel target cannot in themselves account for the differences between the two types of poisoning syndrome. Sequential dosing with type II pyrethroids caused no further chloride ion channel closure. The type I pyrethroid cisresmethrin did however prevent a subsequent effect by the mixed type pyrethroid fenpropathrin. In contrast, the type I pyrethroid cispermethrin did not prevent a subsequent effect due to the type II pyrethroid deltamethrin. The difference in effect may be the result of differences in potency, as deltamethrin had a greater effect than fenpropathrin. It therefore appears clear that in some combinations the type I and type II pyrethroids can compete and may bind to the same chloride channel target site.
For more Mechanism of Action (Complete) data for CYFLUTHRIN (7 total), please visit the HSDB record page.

Vapor Pressure

1.50X10-10 mm Hg at 20 °C
negligible

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

68359-37-5
86560-95-4

Absorption Distribution and Excretion

Nine male volunteers were exposed to the pyrethroid insecticide cyfluthrin. The study was performed in an exposure room, where an aerosol containing cyfluthrin was sprayed to obtain atmospheres with mean cyfluthrin concentrations of 160 and 40 ug/cu m. Four volunteers were exposed for 10, 30 and 60 min at 160 ug/cu m and another five volunteers were exposed for 60 min at 40 ug/cu m. For 160 ug/cu m exposure urine samples were collected before and immediately after exposure as well as for the periods 1-2, 2-3, 3-4, 4-5, 5-6, 6-12 and 12-24 hr after exposure. For 40 ug/cu m exposure urine samples were collected before and 2 hr after exposure. ... Of the metabolites, 93% was excreted within the first 24 hr (peak excretion rates between 0.5 and 3 hr) after inhalative exposure of 160 ug/cu m. ... The amount of metabolites in urine depends on the applied dose, on the exposure time and shows interindividual differences.
14C derived from the alcohol moiety was rapidly and completely excreted into urine and feces after single oral administration of 14C-alcohol labeled preparation to rats at 0.5 and 10 mg/kg, 55-70 and 25-35% of the dose being excreted into urine and feces, respectively. Excretion of 14C into bile was about 34%. The fat and sciatic nerve showed relatively higher 14C tissue residues.
The influence of the formulation vehicle on the rate of absorption of cyfluthrin was studied in groups of 14 fasted male Wistar rats given single doses by gavage of 10 mg/kg bw dissolved in either polyethylene glycol (PEG) 400 or a Cremophor EL:water emulsion. Two rats from each group were killed 0.5, 1, 2, 4, 6, 16, and 24 hr after treatment. The concentrations of cyfluthrin and its respective enantiomers were determined in the blood and stomach. When the compound was emulsified in the Cremophor EL:water solution, absorption was rapid; the cis isomer was that most frequently detected within 30 min after treatment. Maximum peak blood concentrations occurred within 1 hr of treatment. Cyfluthrin emulsified in PEG 400 was not detected until 4 hr after administration, and peak blood levels were observed only 6 hr after treatment. Examination of the stomach contents revealed a larger quantity of cyfluthrin in the stomachs of rats treated with the drug in a PEG 400 emulsion
Four groups of 30 male and 24 female Mura:SPRA (SPF 68 Han) rats received 14C-radiolabelled cyfluthrin as either oral doses of 0.5 or 10 mg/kg bw or iv or intraduodenal doses of 0.5 mg/kg bw. Another group received unlabelled cyfluthrin orally once a day for 14 consecutive days, followed by a single oral dose of 0.5 mg/kg bw 14C-cyfluthrin. Excreta, organs, tissues, and blood samples were collected at several intervals and assayed for radiolabel. After oral administration by any schedule, up to 80% of the labelled cyfluthrin was effectively absorbed by females and about 90% by males. ... Less than 2% of radiolabelled drug was present 48 hr after oral administration. No significant pulmonary excretion pathway exists, as < 0.001% was detected in the expired gaseous phase as 14CO21. About 98-99% of the orally administered dose was readily available for renal and fecal excretion ... . Males excreted two to three times more in the urine than in the feces, whereas the renal:fecal excretion ratio in females was 1.2-1.7:1 after oral administration. Consequently, the area under the curve (AUC) is two times larger for females than males. Forty-eight hours after the iv injection, 93-95% of the dose was excreted, with a renal:fecal excretion ratio of 2.9:1 in males and 2.3:1 in females. Therefore, excretion depends somewhat on the route of administration and on sex. ... The residues found in the organs and tissues were influenced by the route of administration, as the mean relative concentration of cyfluthrin in the bodies of males and females at sacrifice was lower after oral administration (0.013) than after intravenous injection (0.06). Female rats had higher plasma concentrations after oral administration of the single high or low dose; 48 hr after administration, lower concentrations were detected in the bone and muscle of animals of each sex and in the testes of males rats. The sciatic nerve showed a similar relative concentration value, which may explain the toxic effects observed on the peripheral nervous system. Higher concentrations were detected in the spleen, adrenal glands, liver, and plasma of both males and females and in the ovaries. The renal fatty tissue concentration was about seven times higher after either oral or intravenous administration, whereas the mean concentration in brain was significantly lower ( p = 0.0006-0.006)...
For more Absorption, Distribution and Excretion (Complete) data for CYFLUTHRIN (9 total), please visit the HSDB record page.

Metabolism Metabolites

Nine male volunteers were exposed to the pyrethroid insecticide cyfluthrin. ... The main urinary cyfluthrin metabolites, cis-/trans-3-(2,2-dichlorovinyl)-2,2-dimethylycyclopropane carboxylic acid (DCCA) and 4-fluoro-3-phenoxybenzoic acid (FPBA), were determined. The limit of detection (LOD) for all metabolites was 0.0025 ug in an urine sample of 5 mL (0.5 ug/L). After inhalative exposure of 40 ug cyfluthrin/cu m air for 60 min, the amount of metabolites in urine collected in the first 2 hr after exposure was less than the LOD, namely 0.14 ug for cis-DCCA, 0.15-0.28 ug for trans-DCCA and 0.12-0.23 ug for FPBA. Of the metabolites, 93% was excreted within the first 24 hr (peak excretion rates between 0.5 and 3 hr) after inhalative exposure of 160 ug/cu m. ... The amount of metabolites in urine depends on the applied dose, on the exposure time and shows interindividual differences.
Eight hours after oral administration of 14C-labelled cyfluthrin at a dose of 10 mg/kg bw to three male Sprague-Dawley rats, about 60% of the labelled cyfluthrin was eliminated in the urine in conjugated forms. Conjugates of 4'-hydroxy-3-phenoxyfluorobenzoic acid (50%) were identified; a second major metabolite was identified after hydrochloric acid hydrolysis as a conjugate of 3-phenoxy-4-fluorohippuric acid (40%). These metabolites represented 33 and 27% of the administered radiolabel, respectively. A glycine conjugate constituted 2.5% of the conjugated metabolites.
In another study ... , four groups of five male and five female rats received 14C-cyfluthrin ... . The initial step in cyfluthrin biotransformation was ester hydrolysis, giving a 3-phenoxy-4-fluorobenzyl alcohol intermediate and the permethric acid fraction. The metabolism of permethric acid has been well established in the rat in studies with chemically similar pyrethroids. After ester hydrolysis, the 3-phenoxy-4-fluorobenzyl alcohol moiety was oxidized to the free metabolite 3-phenoxy-4-fluorobenzoic acid. This metabolite can then either be conjugated with glycine to form 3-phenoxy-4-fluorohippuric acid (a minor metabolite constituting < 3% of the recovered urinary radiolabel, dependent on neither sex nor dose) or hydroxylated to give 4'-hydroxy-3-phenoxy-4-fluorobenzoic acid (conjugates of which account for 41-50% of the total urinary radiolabel recovered from rats given one or multiple doses of cyfluthrin at 0.5 mg/kg bw). Females tended to excrete more of this metabolite as the free form in the faeces than did males. Males and females at the high dose (10 mg/kg bw) excreted about 35% of the administered dose as conjugates of 4'-hydroxy-3-phenoxy-4-fluorobenzoic acid, whereas females excreted about 5% more than males as the free metabolite. After repeated oral doses of 0.5 mg/kg bw for 14 days, 12-16% of labelled metabolite was found in the faeces as cyfluthrin, whereas < 1% was found when single oral doses were administered. After a single high dose of 10 mg/kg bw, 17-19% was recovered in the faeces as parent compound. The authors concluded that the metabolism of cyfluthrin is slightly dose-dependent.
The metabolic pathways for the breakdown of the pyrethroids vary little between mammalian species but vary somewhat with structure. ... Essentially, pyrethrum and allethrin are broken down mainly by oxidation of the isobutenyl side chain of the acid moiety and of the unsaturated side chain of the alcohol moiety with ester hydrolysis playing and important part, whereas for the other pyrethroids ester hydrolysis predominates. /Pyrethrum and pyrethroids/
For more Metabolism/Metabolites (Complete) data for CYFLUTHRIN (8 total), please visit the HSDB record page.
The initial step in cyfluthrin biotransformation is ester hydrolysis, giving a 3-phenoxy-4-fluorobenzyl alcohol intermediate and the permethric acid fraction. After ester hydrolysis, the 3-phenoxy-4-fluorobenzyl alcohol moiety is oxidized to the free metabolite 3-phenoxy-4-fluorobenzoic acid. This metabolite can then either be conjugated with glycine to form 3-phenoxy-4-fluorohippuric acid or hydroxylated to give 4'-hydroxy-3-phenoxy-4-fluorobenzoic acid. The metabolites as well as a small pert of the unmetabolized compound are excreted in the urine in the feces. (L857, A562)

Wikipedia

Cyfluthrin

Biological Half Life

Nine male volunteers were exposed to the pyrethroid insecticide cyfluthrin. ... The mean half-lives were 6.9 hr for cis-3-(2,2-dichlorovinyl)-2,2-dimethylycyclopropane carboxylic acid (cis-DCCA), 6.2 hr for trans- 3-(2,2-dichlorovinyl)-2,2-dimethylycyclopropane carboxylic acid (trans-DCCA) and 5.3 hr for 4-fluoro-3-phenoxybenzoic acid. The mean trans-:cis-DCCA ratio was 1.9 for the time course as well as for each subject. ...
... A cyfluthrin elimination experiment showed that cyfluthrin metabolites are eliminated following first-order kinetics (t 1/2 = 6.4 hr )...

Use Classification

Agrochemicals -> Pesticides
Veterinary Drug -> INSECTICIDE; -> JECFA Functional Classes
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation of racemic mixture: R. Fuchs et al, DE 2709264; eidem, US 4218469 (1978, 1980 both to Bayer AG). Preparation of stereoisomers: eidem, EP 22970; eidem, US 4287208 (both 1981 to Bayer AG).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Cyfluthrin and beta-Cyfluthrin (technical grade) as Class II: moderately hazardous; Main Use: insecticide.
RESTRICTED USE PESTICIDE due to toxicity to fish and aquatic organisms. For retail sale to and use only by Certified Applicators or persons under their direct supervision and only for those uses covered by the Certified Applicator's certification. /Baythroid XL/
Synthetic pyrethroid insecticide. Commercial product is mixture of 8 isomers, the (1R)-isomers primarily responsible for the bioactivity.
The Compendium of Pesticide Common Names lists CAS no. 68359-37-5 as beta-cyfluthrin, noting that the unresolved isomeric mixture of this substance has the ISO common name cyfluthrin.
For more General Manufacturing Information (Complete) data for CYFLUTHRIN (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

Pyrethrins ... in pesticide formulations are analyzed using gas chromatography equipped with flame ionization detection. Average recovery is 98% with a precision of 0.0044-0.011. /Pyrethrins/
... Liquid chromatography method has been developed to quantitate pyrethrins in pesticide formulations. ... Detection was monitored at 240 nm. ... Percent coefficients of variation ranged from 1.39 to 9.68 with the majority less than 5.00. ... /Pyrethrins/
Pyrethrins were detected in soils by gas chromatography after extraction with hexane. /Pyrethrins/
Low level pyrethrin formulations are extracted with tetrahydrofuran and determined via capillary gas chromatography with electron capture detection. ... Analysis of 5 formulations gave an average standard deviation of 3.3%. /Pyrethrins/
For more Analytic Laboratory Methods (Complete) data for CYFLUTHRIN (6 total), please visit the HSDB record page.

Storage Conditions

PESTICIDE STORAGE: Store in a cool, dry place and away from open flame and extreme heat. Store in such a manner as to prevent cross contamination with other pesticides, fertilizers, food, and feed. Store in original container and out of the reach of children, preferably in locked storage area. Handle and open container in a manner as to prevent spillage. If container is leaking, invert container to prevent leakage. If the container is leaking or material spilled for any reason or cause, carefully dam up spilled material to prevent runoff. Refer to Precautionary Statements on /product/ label for hazards associated with the handling of this material. Do not walk through spilled material. ... /Baythroid XL/
Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/

Interactions

/Pyrethroid/ detoxification ... important in flies, may be delayed by the addition of synergists ... organophosphates or carbamates ... to guarantee a lethal effect. ... /Pyrethroid/
Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metabolism in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/
At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 ... were additive. /Pyrethrins/

Stability Shelf Life

Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/
Thermally stable @ room temp.

Dates

Modify: 2023-08-15

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